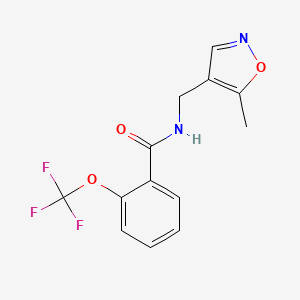

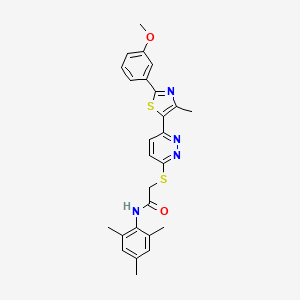

![molecular formula C19H21ClN4 B2816386 3-(4-chlorophenyl)-N-cyclopentyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 877778-35-3](/img/structure/B2816386.png)

3-(4-chlorophenyl)-N-cyclopentyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(4-chlorophenyl)-N-cyclopentyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine” belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are a type of heterocyclic aromatic organic compounds that contain nitrogen atoms. They are known to exhibit a range of pharmacological effects .

Synthesis Analysis

The synthesis of similar pyrazolo[1,5-a]pyrimidine derivatives has been reported in the literature . Typically, these compounds are synthesized via multistep reactions involving the formation of the pyrazolo[1,5-a]pyrimidine core followed by various substitutions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyrimidine core with various substitutions at different positions. The presence of a chlorophenyl group, a cyclopentyl group, and an amine group would contribute to the overall properties of the compound .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The amine group could participate in various reactions such as acylation, alkylation, and condensation. The chlorophenyl group could undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. Factors such as polarity, solubility, melting point, and boiling point would depend on the specific substituents and their arrangement in the molecule .Wissenschaftliche Forschungsanwendungen

Antiproliferative Activities

Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antiproliferative activity against different cancer cell lines. For instance, some compounds demonstrated significant antiproliferative effects by inducing apoptotic cell death in human breast cancer (MCF-7) cell lines, highlighting their potential as anticancer agents (Atapour-Mashhad et al., 2017).

Antimicrobial and Anticancer Agents

Novel pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, have shown promising results as both antimicrobial and anticancer agents. Certain compounds outperformed reference drugs like doxorubicin in terms of anticancer activity, showcasing their potential for further development (Hafez et al., 2016).

Insecticidal and Antibacterial Potential

The synthesis of pyrimidine-linked pyrazole heterocyclics and their evaluation for insecticidal and antibacterial potential have been investigated. These studies contribute to the development of new compounds with possible applications in agriculture and healthcare (Deohate & Palaspagar, 2020).

Heterocyclic Chemistry

Research in heterocyclic chemistry has led to the development of novel polyheterocyclic systems derived from pyrazolo[1,5-a]pyrimidines, showing pronounced antimicrobial properties. The structure-activity relationship studies highlight the influence of specific substituents on antimicrobial activity (Sirakanyan et al., 2021).

Wirkmechanismus

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing strategy for cancer treatment as it selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity and thereby disrupting the normal progression of the cell cycle . This results in the inhibition of cell proliferation, which is particularly effective against rapidly dividing cells, such as cancer cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption of the cell cycle can lead to cell cycle arrest, preventing the cell from dividing and potentially leading to cell death .

Pharmacokinetics

These properties can help predict the compound’s bioavailability, which is crucial for its effectiveness as a drug .

Result of Action

The primary result of the compound’s action is the inhibition of cell proliferation, particularly in cancer cells . This is achieved through the inhibition of CDK2, leading to cell cycle arrest and potentially cell death . The compound has shown significant cytotoxic activities against various cell lines .

Safety and Hazards

As with any chemical compound, handling “3-(4-chlorophenyl)-N-cyclopentyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine” should be done with caution. It’s important to use appropriate personal protective equipment and follow safety protocols. The specific safety and hazard information would depend on various factors such as the compound’s reactivity, toxicity, and environmental impact .

Zukünftige Richtungen

The study and development of pyrazolo[1,5-a]pyrimidine derivatives is an active area of research due to their potential pharmacological activities . Future research could focus on exploring the biological activity of this compound, optimizing its synthesis, and investigating its mechanism of action .

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)-N-cyclopentyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN4/c1-12-11-17(22-16-5-3-4-6-16)24-19(21-12)18(13(2)23-24)14-7-9-15(20)10-8-14/h7-11,16,22H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKDCBQBFIMIMPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)NC3CCCC3)C)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chlorophenyl)-N-cyclopentyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

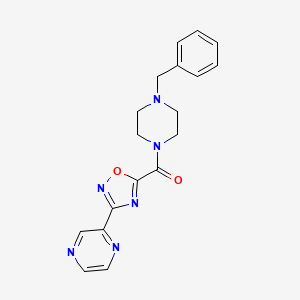

![8-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione](/img/structure/B2816303.png)

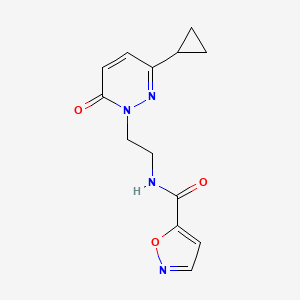

![3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2816311.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(methylthio)benzamide](/img/structure/B2816316.png)

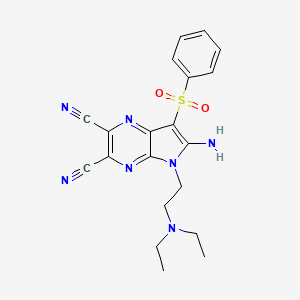

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-((4-chlorophenyl)sulfonyl)-N-(2-(diethylamino)ethyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2816318.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2816326.png)